molecular formula C10H10ClF2N3 B1460377 [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 2097891-03-5

[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Cat. No. B1460377
CAS RN: 2097891-03-5
M. Wt: 245.65 g/mol
InChI Key: LENPPJBYFDAMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride, also known as DFPMA-HCl, is an organic compound with a wide range of applications in the field of synthetic chemistry and scientific research. DFPMA-HCl is a colorless, crystalline solid that is soluble in water and alcohols. It is a versatile reagent used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. In addition, DFPMA-HCl is also used in the preparation of various heterocyclic compounds and in the synthesis of other organic compounds.

Scientific Research Applications

Pharmacological Research: Antiepileptic Drug Analysis

This compound has been utilized in the development of analytical methods for determining the presence of rufinamide, an antiepileptic drug, in the presence of its degradation products. The research focuses on stability-indicating assays, which are crucial for ensuring the safety and efficacy of pharmaceuticals .

Paramagnetic NMR Spectroscopy

In the field of inorganic chemistry, the compound has been used to study the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes. This research aids in understanding the electronic structures and geometries of paramagnetic complexes .

properties

IUPAC Name

[1-(2,6-difluorophenyl)pyrazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3.ClH/c11-8-2-1-3-9(12)10(8)15-5-4-7(6-13)14-15;/h1-5H,6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENPPJBYFDAMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=CC(=N2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Reactant of Route 3
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Reactant of Route 5
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Reactant of Route 6
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.